2-(3,4-dimethoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione
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Overview
Description
2-(3,4-Dimethoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione is a complex organic compound belonging to the class of pyranochromenes. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry.
Preparation Methods
The synthesis of 2-(3,4-dimethoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione typically involves multi-step reactions starting from resorcinol. The synthetic route includes the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate undergoes further reactions, including cyclization and Claisen rearrangement, to yield the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential cytotoxic activity against tumor cell lines.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It is believed to induce apoptosis in cancer cells by interacting with specific proteins and enzymes involved in cell death pathways. The exact mechanism may involve the inhibition of key enzymes or the activation of pro-apoptotic factors .
Comparison with Similar Compounds
Similar compounds include other pyranochromenes like 3-(2,4-dihydroxyphenyl)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one. These compounds share structural similarities but differ in their functional groups, leading to variations in their biological activities.
Properties
Molecular Formula |
C24H22O6 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-8-methyl-3,11-dioxatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2(7),8,13(17)-tetraene-6,12-dione |
InChI |
InChI=1S/C24H22O6/c1-12-9-20-22(14-5-4-6-15(14)24(26)30-20)23-21(12)16(25)11-18(29-23)13-7-8-17(27-2)19(10-13)28-3/h7-10,18H,4-6,11H2,1-3H3 |
InChI Key |
NRWWYUYODVUPKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=O)CC(O4)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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